Thenalidine maleate

Description

Historical Perspectives on Antihistamine Research and Thenalidine's Place

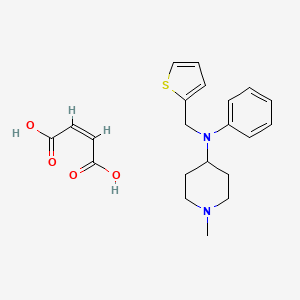

The development of antihistamines began in the mid-20th century, leading to the creation of the first-generation H1-receptor antagonists. researchgate.netnih.gov These compounds were revolutionary for their time, providing symptomatic relief for various allergic conditions. Traditionally, these early antihistamines were classified into six chemical groups: alkylamines, ethanolamines, ethylenediamines, phenothiazines, piperazines, and piperidines. nih.gov Thenalidine (B1682244) falls into the piperidine (B6355638) derivative category. vikramuniv.ac.in

Initially marketed for dermatological disorders, Thenalidine was part of this first wave of antihistamine therapy. wikipedia.org However, the regulatory and scientific landscape during this era was vastly different from today. Many first-generation antihistamines were introduced to the market based on standards that did not require the extensive clinical pharmacology studies, randomized controlled trials, and rigorous safety evaluations that are now mandatory. nih.govtandfonline.com Thenalidine's trajectory was cut short in 1963 when it was withdrawn from markets in the United States, Canada, and the United Kingdom. wikidoc.orgwikipedia.org This withdrawal was prompted by findings that linked the drug to a risk of neutropenia, a significant decrease in a type of white blood cell. drugbank.comncats.io

A key structural feature of Thenalidine is its thiophene (B33073) ring, which has been identified as a potential structural alert in drug design. researchgate.net It was hypothesized that this part of the molecule could be involved in the idiosyncratic toxicity observed, though the precise mechanism was never fully elucidated. researchgate.net

Table 1: Thenalidine Historical Timeline

| Year | Event |

|---|---|

| 1959 | An evaluation of thenalidine tartrate in dermatological disorders is published. wikipedia.org |

Evolution of Research Interests in First-Generation Antihistamines

Research interest in first-generation antihistamines has evolved significantly over the decades, driven by a greater understanding of their pharmacological profile and the demand for safer alternatives. A primary concern with these older drugs is their ability to cross the blood-brain barrier and interact with H1-receptors in the central nervous system (CNS). researchgate.netnih.gov This CNS activity is responsible for well-known side effects such as sedation, drowsiness, and impairment of cognitive and psychomotor functions. nih.govaaaai.org

These limitations spurred the development of second-generation H1 antihistamines. This newer class of drugs, which includes molecules like cetirizine (B192768) and loratadine, was specifically designed to have minimal penetration of the blood-brain barrier. researchgate.netnih.gov As a result, they are relatively non-sedating and have a much more favorable side-effect profile. aaaai.org The research and development of these second-generation agents have been extensive and systematic, in stark contrast to their predecessors. nih.gov

The case of Thenalidine's withdrawal due to severe hematological issues serves as a historical example of pharmacovigilance identifying critical safety problems after a drug has been marketed. researchgate.net Such events underscored the need for more rigorous pre- and post-market safety evaluation and fueled the research impetus to not only improve efficacy and reduce side effects like sedation but also to minimize the risk of severe, idiosyncratic toxicities. This shift has led to the current preference for second-generation antihistamines in treating allergic conditions. researchgate.net

Table 2: General Comparison of Antihistamine Generations

| Feature | First-Generation Antihistamines | Second-Generation Antihistamines |

|---|---|---|

| Blood-Brain Barrier Crossing | Readily crosses. nih.govnih.gov | Crosses to a minimal extent. researchgate.netnih.gov |

| Primary Research Focus | Initial focus was on efficacy for allergic symptoms. nih.gov | Focus on maintaining efficacy while minimizing CNS side effects. researchgate.net |

| Sedation Potential | High potential for sedation and cognitive impairment. aaaai.org | Relatively non-sedating. nih.gov |

| Clinical Investigation | Often lacked optimal investigation by modern standards. nih.govtandfonline.com | Extensively studied for clinical pharmacology, efficacy, and safety. researchgate.netnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

53892-20-9 |

|---|---|

Molecular Formula |

C21H26N2O4S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |

InChI |

InChI=1S/C17H22N2S.C4H4O4/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-3(6)1-2-4(7)8/h2-8,13,16H,9-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

OYCQNZCKQWGYBZ-BTJKTKAUSA-N |

Isomeric SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthesis and Chemical Development Research

Synthetic Methodologies for Thenalidine (B1682244) and its Maleate (B1232345) Salt

The creation of thenalidine and its corresponding maleate salt is rooted in fundamental organic chemistry reactions, primarily involving N-alkylation.

The primary and most documented synthetic route to thenalidine is the alkylation of 1-methyl-4-phenylaminopiperidine with 2-chloromethylthiophene. chemicalbook.comscribd.com This reaction forms the core carbon-nitrogen bond that defines the thenalidine structure. The formation of the maleate salt would subsequently involve reacting the thenalidine free base with maleic acid.

The key precursors for this synthesis are well-defined chemical entities.

Table 1: Precursors for Thenalidine Synthesis

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| 1-Methyl-4-phenylaminopiperidine | 22261-94-5 | The amine-containing piperidine (B6355638) backbone. chemicalbook.com |

| 2-(Chloromethyl)thiophene | 765-50-4 | The alkylating agent providing the thenyl group. chemicalbook.com |

| Bromobenzene | 108-86-1 | A potential precursor in alternative synthetic pathways. chemicalbook.com |

This synthesis is characteristic of methods used for many antihistamines, involving the coupling of an amine with an alkyl halide. wikipedia.orgsioc-journal.cn

The optimization of N-alkylation reactions, such as the one used to synthesize thenalidine, typically involves careful selection of a base and solvent to maximize yield and minimize side reactions. For the alkylation of secondary amines with alkyl chlorides, strong bases are often employed to facilitate the reaction. scribd.com While specific, detailed optimization studies for the primary synthesis of thenalidine are not extensively covered in recent literature, general principles for similar N-alkylation reactions can be applied. rsc.orgscispace.com

In contrast, specific conditions have been documented for subsequent modifications of the thenalidine molecule. For example, in a late-stage C-H silylation reaction, thenalidine was reacted with triethylsilane using potassium tert-butoxide as a catalyst in a tetrahydrofuran (B95107) (THF) solvent. The reaction proceeded at 45°C for 72 hours, yielding the desired silylated product. caltech.edu This provides a concrete example of defined laboratory conditions for a thenalidine derivative, though not its initial synthesis.

Key Synthetic Routes and Precursor Chemistry

Analog Synthesis and Structural Modifications for Research Purposes

Late-stage functionalization of existing drug molecules like thenalidine is a key strategy in medicinal chemistry to generate novel analogs with potentially improved properties or to create libraries for structure-activity relationship (SAR) studies. caltech.edu Research has explored several advanced methods for modifying the thenalidine structure.

A significant area of research has been the regioselective C-H silylation of thenalidine. This process introduces a silicon-carbon bond, creating "sila-drug" analogues which can offer altered pharmacokinetic properties like stability and solubility. pharmtech.compharmtech.com This modification has been successfully achieved using an inexpensive and earth-abundant potassium tert-butoxide (KOtBu) catalyst, yielding the silylated products in good yields (56-68%) with high chemo- and regioselectivity. caltech.edupharmtech.comgoogle.compharmtech.comgoogle.com

Another innovative approach is chemoenzymatic diversification . This method uses enzymes for highly selective modifications that are difficult to achieve with traditional chemistry. For thenalidine, researchers have used engineered flavin-dependent halogenase (FDH) enzymes, such as RebH variants, to selectively install a halogen atom onto the aniline (B41778) core. nih.gov This halogenated intermediate can then undergo further reactions, such as palladium-catalyzed cross-coupling, to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, thereby generating a diverse range of analogs from the crude biocatalysis extracts. nih.gov

Table 2: Examples of Structural Modifications of Thenalidine for Research

| Modification Type | Method | Reagents/Catalysts | Purpose |

|---|---|---|---|

| C-H Silylation | Direct C-H functionalization | Hydrosilanes, Potassium tert-butoxide (KOtBu) | Create sila-analogs with potentially improved stability and pharmacokinetic properties; facilitate library synthesis. caltech.edupharmtech.compharmtech.com |

| Halogenation | Chemoenzymatic reaction | Flavin-dependent halogenase (RebH variants), Halide source | Introduce a halogen as a synthetic handle for further diversification. nih.gov |

| Alkoxylation/Arylation | Palladium-catalyzed cross-coupling | Halogenated thenalidine, Trifluoroethanol or Boronic acids, Pd(OAc)₂, BrettPhos | Generate new C-O or C-C bonds to create diverse analogs. nih.gov |

Principles of Green Chemistry in Thenalidine Synthesis Research

Modern chemical synthesis increasingly emphasizes sustainability, guided by the principles of Green Chemistry, which advocate for minimizing waste, using less hazardous substances, and improving energy efficiency. nih.govethernet.edu.et Research into the modification of thenalidine has provided notable examples of these principles in action.

The development of C-H silylation catalyzed by potassium tert-butoxide is a prime example of applying green chemistry. caltech.educaltech.edu This method offers significant advantages over older techniques that often relied on pyrophoric organometallic reagents (like organolithiums) or expensive and rare precious-metal catalysts (such as rhodium or iridium). google.comcaltech.edu The use of an earth-abundant and inexpensive catalyst like KOtBu aligns with the principle of using catalytic reagents over stoichiometric ones to minimize waste. pharmtech.compharmtech.comcaltech.edustanford.edu Furthermore, the reaction is highly atom-economical and produces only hydrogen gas as a byproduct, avoiding the generation of toxic metal waste streams. pharmtech.compharmtech.com

Biocatalysis , as seen in the chemoenzymatic halogenation of thenalidine, is another cornerstone of green chemistry. nih.govnih.gov Enzymes operate under mild, typically aqueous conditions, reducing the need for harsh solvents and high temperatures (Principles 3 and 5: Less Hazardous Chemical Syntheses, Safer Solvents and Auxiliaries). nih.govnih.govresearchgate.net Their high selectivity often simplifies purification processes, further reducing waste. researchgate.net The use of techniques like Supercritical Fluid Extraction (SFE) with supercritical CO2 for isolating natural compounds also reflects a move towards greener processing in the broader pharmaceutical field. ajgreenchem.comajgreenchem.com

Table 3: Application of Green Chemistry Principles in Thenalidine Modification Research

| Green Chemistry Principle | Application in Thenalidine Research | Benefit |

|---|---|---|

| 1. Waste Prevention | C-H silylation produces only H₂ as a byproduct. pharmtech.com | Avoids formation of hazardous chemical waste. |

| 3. Less Hazardous Syntheses | Use of biocatalysis (halogenases) avoids toxic chemical halogenating agents. nih.govresearchgate.net | Improves safety and reduces environmental impact. |

| 5. Safer Solvents & Auxiliaries | Biocatalytic reactions are often performed in water. nih.gov | Reduces reliance on volatile and toxic organic solvents. |

| 9. Catalysis | Use of catalytic KOtBu or enzymes instead of stoichiometric reagents. caltech.educaltech.edu | Enhances reaction efficiency and atom economy, minimizing waste. |

Molecular and Receptor Level Investigations

Mechanism of Action Studies

Histamine (B1213489) H1 Receptor Antagonism at the Molecular Level

Thenalidine (B1682244) functions as a competitive antagonist at the histamine H1 receptor. This means it competes with histamine for the same binding site on the receptor without activating it, thereby blocking the actions of histamine. researchgate.netcapes.gov.br The binding of histamine to H1 receptors on cells like smooth muscle cells, endothelial cells, and nerve cells initiates the allergic response. By occupying these receptors, thenalidine prevents histamine-induced downstream signaling pathways. researchgate.net

This antagonism mitigates allergic symptoms such as itching and sneezing. researchgate.net At a deeper level, the blockade of H1 receptors by thenalidine can reduce the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. This occurs through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways, leading to a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. capes.gov.br Furthermore, this action can lead to a reduction in intracellular calcium ion concentration, which enhances the stability of mast cells and lessens the release of additional histamine. capes.gov.br

Anticholinergic Properties: Muscarinic Receptor Interactions

Thenalidine is recognized for possessing anticholinergic properties, a characteristic common among first-generation antihistamines. acs.orgacs.orgmdpi.com This activity stems from its ability to act as an antagonist at muscarinic acetylcholine (B1216132) receptors. wikidoc.orgnih.gov The interaction with these receptors is responsible for side effects such as dry mouth and blurred vision. researchgate.net Studies on other first-generation antihistamines have shown they are competitive inhibitors of muscarinic receptor-mediated effects. nih.gov The structural features of these antihistamines allow them to bind to and block muscarinic receptors, preventing the neurotransmitter acetylcholine from binding and eliciting its normal response. nih.govresearchgate.net

Exploration of Other Potential Receptor Interactions (e.g., Sigma-1 Receptor)

While direct studies on thenalidine's affinity for the sigma-1 receptor are not extensively documented, research into structurally related compounds suggests a potential interaction. The sigma-1 receptor is a unique intracellular protein involved in modulating calcium signaling. wikidoc.org Many piperidine-based compounds have been shown to interact with sigma receptors. capes.gov.brnih.gov

Notably, studies on certain histamine H3 receptor antagonists that also feature a piperidine (B6355638) moiety have demonstrated a high affinity for the sigma-1 receptor. capes.gov.brnih.gov In some cases, the piperidine ring is considered a critical structural feature for this dual activity. nih.gov For instance, the antipsychotic drug haloperidol, which contains a piperidine core, is known to bind to the sigma-1 receptor. researchgate.net Given that thenalidine is a piperidine derivative, it is plausible that it may also exhibit some affinity for the sigma-1 receptor, although this requires further specific investigation. researchgate.netdrugbank.com

Structure-Activity Relationship (SAR) Studies of Thenalidine Maleate (B1232345) and Its Analogs

The efficacy and receptor-binding profile of thenalidine and related compounds are intrinsically linked to their molecular structure. SAR studies help to decipher which chemical features are essential for their biological activity.

Elucidation of Pharmacophoric Requirements for H1 Antagonism

The generally accepted pharmacophore for a classical H1 antagonist, which applies to thenalidine, includes several key features:

Two Aromatic Rings (Ar and Ar'): These are represented in thenalidine by a phenyl group and a thenyl (thiophene) group. drugbank.comauburn.edu These rings must be able to adopt a non-coplanar orientation relative to each other for an optimal fit into the H1 receptor binding pocket. auburn.edu

A Connecting Atom (X): This is typically a nitrogen, carbon, or a C-O ether linkage that connects the aromatic moieties to the alkyl chain. In thenalidine, this is a nitrogen atom. auburn.edu

An Aliphatic Amino Group: A tertiary amine is crucial for activity. In thenalidine, this is part of the N-methylpiperidine ring. This basic nitrogen is typically protonated at physiological pH, allowing for an ionic interaction with a key aspartate residue (Asp116) in the third transmembrane domain of the H1 receptor. auburn.edu

Pharmacophore models developed from various H1 antagonists confirm the importance of hydrophobic regions (provided by the aromatic rings) and a positive ionizable feature (the tertiary amine). researchgate.netijbbb.org

Table 1: General Pharmacophoric Features for H1 Antagonism

| Feature | Description | Corresponding Moiety in Thenalidine |

| Aromatic System 1 | A phenyl or substituted phenyl group. | Phenyl group |

| Aromatic System 2 | A second aryl or heteroaryl group. | Thenyl (thiophene) group |

| Connecting Atom | An atom (N, C, or C-O) linking the aryl groups to the side chain. | Nitrogen atom |

| Basic Amine Center | A tertiary amine, typically protonated at physiological pH. | N-methylpiperidine group |

Impact of Structural Modifications on Receptor Binding Affinity

SAR studies on piperidine-containing H1 antagonists and related compounds have revealed how specific structural changes can modulate receptor affinity and pharmacological activity. While data specific to thenalidine analogs is limited, studies on similar scaffolds provide valuable insights.

Substitution on Aromatic Rings: In a series of indolylpiperidinyl H1 antagonists, substituting a fluorine atom on the indole (B1671886) ring resulted in higher in vivo activity. nih.gov This suggests that halogenation of the aromatic systems in thenalidine could potentially enhance its potency.

Modification of the Piperidine Ring: Studies on fentanyl analogs, which also possess a 4-anilidopiperidine core, show that the potency is highly sensitive to steric factors (the size and orientation of substituents) on the piperidine ring. researchgate.net For other piperidine derivatives, the nature of the chemical chain attached to the piperidine nitrogen was found to be a key determinant of the duration of action and sedative properties. nih.gov

Electronic Effects: For some classes of compounds, binding affinity at the H1 receptor has been correlated with electronic parameters. A study on tryptamine (B22526) derivatives found that higher H1 receptor affinity was associated with larger Hammett substituent parameter (σp) values, indicating that electron-withdrawing groups could enhance binding. nih.gov

These findings highlight that modifications to the aryl groups or the piperidine core of thenalidine would likely have a significant impact on its binding affinity and selectivity for the H1 receptor and other potential targets.

Table 2: Effects of Structural Modifications in Piperidine-Based Ligands

| Compound Class | Structural Modification | Observed Effect on Activity/Affinity | Reference |

| Indolylpiperidinyl H1 Antagonists | Fluorine substitution on the indole ring | Higher in vivo activity | nih.gov |

| Piperidinylpyrrolopyridine H1 Antagonists | Altering the acid chain on piperidine | Key for duration of action and sedative potential | nih.gov |

| Fentanyl Analogs | Substituents on the piperidine ring | Potency influenced by steric factors (size, isomerism) | researchgate.net |

| 5-Substituted Tryptamines | Electron-withdrawing groups (higher σp) | Higher H1 receptor binding affinity | nih.gov |

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that correlate the physicochemical properties of a series of compounds with their biological activities to develop predictive mathematical models. lew.rofrontiersin.org For H1-antihistamines like thenalidine, QSAR models are instrumental in identifying the key molecular descriptors that govern their potency and selectivity. Although specific 3D-QSAR studies solely focused on thenalidine are not extensively documented, research on structurally related piperazine (B1678402) and piperidine derivatives provides valuable insights. nih.govkoreascience.krresearchgate.net

Molecular docking is another powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method elucidates the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket. For thenalidine, docking studies would be performed using a model of the histamine H1 receptor, the crystal structure of which is available (e.g., PDB ID: 3RZE). nih.gov Docking simulations with other H1-antagonists have consistently identified a crucial ionic interaction between the ligand's protonated amine and the carboxylate side chain of a highly conserved aspartate residue (Asp107) in transmembrane helix 3 (TM3) of the H1 receptor. nih.govmdpi.com Additional interactions typically involve aromatic stacking and hydrophobic contacts with surrounding phenylalanine, tryptophan, and tyrosine residues that form the binding pocket. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. 182.160.97 For thenalidine maleate, these methods can explore its conformational landscape, model its binding to the H1 receptor, and predict the properties of novel analogs.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. 182.160.97 Since the biological activity of a flexible molecule like thenalidine depends on the specific conformation it adopts to bind to its receptor, understanding its conformational preferences is essential. researchgate.net

The key flexible bonds in thenalidine are those connecting the piperidine ring to the N-phenyl group and the N-thienylmethyl group. Rotations around these bonds give rise to a multitude of low-energy conformations. Computational methods, such as molecular mechanics, are used to systematically search the conformational space and identify the most stable (lowest energy) conformers in an aqueous environment. researchgate.netnih.gov This analysis provides a 3D structural representation that is more accurate for subsequent docking and interaction studies than a simple 2D structure. The resulting energy-minimized structures represent the most probable shapes the molecule will adopt in solution and at the receptor site. nih.gov

Building on docking results, ligand-receptor interaction modeling provides a more detailed and dynamic picture of the binding event. Once thenalidine is docked into the H1 receptor's binding site, molecular dynamics (MD) simulations can be performed. MD simulations model the atomic movements of the entire ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor. mdpi.comnih.gov

These simulations can confirm the stability of key interactions, such as the salt bridge between thenalidine's tertiary amine and the receptor's Asp107. They can also reveal the role of water molecules in mediating interactions and highlight the subtle conformational adjustments that occur in the receptor upon ligand binding. For thenalidine, modeling would specifically focus on how the phenyl and thiophene (B33073) moieties orient themselves within the hydrophobic pocket and which specific aromatic residues they interact with, providing a detailed hypothesis of its binding mode at the atomic level. nih.govmdpi.com

Predictive modeling leverages computational insights to design novel analogs with improved properties, such as enhanced potency or a better safety profile. caltech.edu For thenalidine, a key concern was its association with neutropenia. wikipedia.org Predictive models can be used to identify the structural features potentially responsible for this toxicity.

One computational study, using a deep learning model to predict the formation of reactive quinone species, hypothesized that thenalidine's thiophene ring could be metabolized into a toxic species. nih.gov This provides a testable hypothesis and a clear direction for analog design: replacing the thiophene ring with other bioisosteric groups that are less prone to metabolic activation could lead to safer compounds.

Furthermore, the structure-activity relationships derived from QSAR and docking studies can guide the rational design of more potent analogs. frontiersin.org By understanding which steric and electronic features are favorable for H1 receptor binding, medicinal chemists can propose modifications to the thenalidine scaffold. For example, if modeling indicates an unoccupied space in the binding pocket, analogs could be designed with extended substituents to fill that space and form additional favorable interactions, potentially increasing affinity. Machine learning approaches can also screen virtual libraries of potential analogs to prioritize the synthesis of the most promising candidates. nih.gov

Preclinical Pharmacological Research

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining a compound's interaction with specific biological targets. For thenalidine (B1682244), these have focused on its effects on histamine (B1213489) and cholinergic receptors.

Receptor Binding Assays and Radioligand Studies

Functional Assays for Antihistaminic Activity in Isolated Systems

Functional assays in isolated tissues are used to assess the ability of a compound to antagonize the physiological effects of an agonist. A classic model for evaluating antihistaminic activity is the isolated guinea pig ileum preparation. researchgate.net In this setup, the contractile response of the ileum to histamine is measured in the presence and absence of the antagonist. Thenalidine would be expected to cause a rightward shift in the histamine concentration-response curve, indicative of competitive antagonism. This demonstrates its ability to block the histamine-induced smooth muscle contraction.

Evaluation of Anticholinergic Activity in Isolated Biological Preparations

Thenalidine is known to possess anticholinergic properties. ncats.ioncats.io These effects can be evaluated in vitro using isolated tissue preparations that are responsive to cholinergic stimulation. For instance, the contractile response of the guinea pig ileum to acetylcholine (B1216132) can be measured. The ability of thenalidine to inhibit these contractions would provide a measure of its anticholinergic activity. This activity is a common characteristic of first-generation antihistamines and contributes to some of their side effects. wikidoc.org

In Vivo Preclinical Pharmacodynamics

In vivo studies in animal models provide a more integrated understanding of a drug's pharmacological effects, taking into account its absorption, distribution, metabolism, and excretion.

Studies on Central Nervous System (CNS) Effects in Animal Models

First-generation antihistamines, including thenalidine, are known to cross the blood-brain barrier and cause CNS effects. smpdb.ca

Spontaneous Locomotor Activity: Studies in rats have shown that thenalidine, along with other antihistamines like chloropyramine, chlorpheniramine (B86927), diphenhydramine, and promethazine (B1679618), did not significantly affect the spontaneous locomotor activity of the animals. scispace.com However, it did increase amphetamine-induced hypermotility, suggesting an interaction with central dopaminergic pathways. scispace.com In mice, the effects on amphetamine-induced hypermotility were not observed with thenalidine. scispace.com

Cataleptogenic Action: Catalepsy, a state of immobility and muscular rigidity, can be induced in rodents by certain drugs. Animal models of catalepsy, such as clonidine- and haloperidol-induced catalepsy, are used to screen for antihistaminic activity. researchgate.netscilit.com While specific data on thenalidine's effect in these models is not detailed in the provided results, antihistamines are generally evaluated for their potential to induce or modulate cataleptic states.

Investigation of Peripheral Antihistaminic Actions in Animal Models

The primary therapeutic utility of thenalidine lies in its ability to counteract the peripheral effects of histamine.

Histamine-Induced Vasodepression: In animal models, both thenalidine and chlorpheniramine have been shown to inhibit histamine-induced vasodepression, a key indicator of their H1 receptor blocking activity in the vasculature.

Histamine-Induced Bronchoconstriction: A common in vivo model for assessing antihistaminic activity is the prevention of histamine-induced bronchoconstriction in guinea pigs. researchgate.netscilit.com In this model, a lethal dose of histamine is administered, and the protective effect of the antihistamine is evaluated.

Passive Paw Anaphylaxis: Passive paw anaphylaxis in rats is another model used to evaluate the anti-allergic effects of drugs. researchgate.netscilit.com This model mimics the local inflammatory response seen in allergic reactions. The ability of thenalidine to inhibit the swelling and inflammation in the rat paw following an allergic challenge would demonstrate its in vivo antihistaminic and anti-inflammatory properties.

Table of Preclinical Pharmacological Findings for Thenalidine

| Assay Type | Model | Finding |

|---|---|---|

| In Vitro | ||

| Receptor Binding | Guinea Pig Cerebellum (typical) | Competitively blocks H1 receptors. smpdb.ca |

| Antihistaminic Functional Assay | Isolated Guinea Pig Ileum | Expected to inhibit histamine-induced contractions. researchgate.net |

| Anticholinergic Functional Assay | Isolated Guinea Pig Ileum | Expected to inhibit acetylcholine-induced contractions. |

| In Vivo | ||

| Spontaneous Locomotor Activity | Rats | No significant effect on its own; increased amphetamine-induced hypermotility. scispace.com |

| Spontaneous Locomotor Activity | Mice | No effect on amphetamine-induced hypermotility. scispace.com |

Analytical Research Methodologies for Thenalidine Maleate

Spectroscopic Methods for Quantification and Characterization

Spectroscopic techniques are fundamental for elucidating the structure of thenalidine (B1682244) maleate (B1232345) and quantifying its presence in various samples. These methods are based on the interaction between the compound and electromagnetic radiation.

Derivative Ultraviolet Spectrophotometry Applications

Derivative ultraviolet (UV) spectrophotometry enhances the resolution of standard UV spectra, which can be particularly useful for analyzing thenalidine in mixtures. A study has reported the use of a colorimetric method involving dye salt formation for the spectrophotometric determination of thenalidine maleate in both pure and dosage forms. medkoo.comnih.gov This method relies on the formation of a colored complex that can be quantified using a spectrophotometer, offering a straightforward approach for analysis. While specific details on derivative spectrophotometry for thenalidine are not extensively documented in the provided results, this colorimetric method serves a similar purpose of quantification in the presence of other substances. medkoo.comnih.gov

Other Spectroscopic Techniques (e.g., IR, NMR, Mass Spectrometry) in Research

A fuller characterization of this compound is achieved through other spectroscopic methods that provide detailed structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups within the thenalidine molecule. The resulting spectrum provides a unique fingerprint, confirming the compound's identity by revealing characteristic absorption bands. iptsalipur.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for a definitive structural analysis of thenalidine. iptsalipur.orgresearchgate.net These techniques provide detailed information about the carbon-hydrogen framework of the molecule, which is essential for confirming its structure. iptsalipur.orgresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of thenalidine and to analyze its fragmentation patterns. iptsalipur.orgnih.gov This information is vital for confirming the identity of the compound. When combined with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a highly sensitive and specific method for detection. nih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating thenalidine from complex matrices and for evaluating its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of thenalidine. The development of HPLC methods is crucial for the quantitative analysis of thenalidine in various formulations. nih.govturkjps.org These methods are often validated to ensure they are accurate, precise, and robust for their intended purpose. nih.govturkjps.orgresearchgate.net A typical HPLC analysis involves a C18 column with a mobile phase consisting of a buffer and an organic solvent, and UV detection. nih.gov

Table 1: Illustrative HPLC Method Parameters for Pharmaceutical Analysis

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol and aqueous buffer mixture nih.govturkjps.org |

| Flow Rate | 1.0 - 1.2 mL/min nih.govturkjps.org |

| Detection | UV at a specific wavelength (e.g., 215 nm) nih.govturkjps.org |

| Application | Assay and dissolution analysis in tablets nih.govturkjps.org |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a highly specific and sensitive method for the quantitative determination of thenalidine. researchgate.net This technique is valuable for detecting the compound in biological samples, such as plasma. researchgate.net The specificity of GC-MS is enhanced by using selected-ion monitoring, which focuses on characteristic ions of the target compound. researchgate.net

Electrochemical and Other Quantitative Analytical Approaches for Research

Electrochemical methods present an alternative for the quantitative analysis of thenalidine and related compounds. Techniques such as voltammetry and potentiometry have been developed for the determination of various pharmaceuticals. researchgate.net While specific electrochemical methods for thenalidine are not detailed in the search results, the development of such methods for similar antihistamines suggests their potential applicability. researchgate.net These approaches can offer advantages in terms of sensitivity and cost-effectiveness.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaminophen |

| Acetonitrile |

| Acetyl salicylic (B10762653) acid |

| Amlodipine besylate |

| Anhydrous caffeine |

| Caffeine |

| Chlorpheniramine (B86927) maleate |

| Codeine phosphate |

| Dihydrocodeine phosphate |

| Diphenhydramine |

| dl-Methylephedrine Hydrochloride |

| Enalapril maleate |

| Ethenzamide |

| Glycyrrhizic acid |

| Ibuprofen |

| Methanol |

| Noscapine |

| Paracetamol |

| Pheniramine maleate |

| Phenylephrine |

| Promethazine (B1679618) |

| Quinine sulphate |

Method Validation for Research Applications

The validation of analytical methods is a critical process in pharmaceutical research and development. It provides documented evidence that a method is suitable for its intended purpose. For a compound like this compound, which is no longer in widespread clinical use but may be of interest for research purposes, a validated analytical method is essential for generating reliable and reproducible data. The following sections detail the validation parameters for a hypothetical, yet representative, reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in research settings.

Linearity, Precision, Accuracy, and Robustness Studies

A comprehensive validation of an analytical method involves the assessment of several key parameters to ensure its performance. These studies are fundamental to establishing the reliability of the method for quantitative analysis of this compound.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity would be established by preparing a series of standard solutions at different concentrations and analyzing them using the RP-HPLC method. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.999) indicates a strong linear relationship. wisdomlib.orgpom.go.id

Table 1: Representative Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 75 | 1126543 |

| 100 | 1501987 |

| 125 | 1877456 |

| 150 | 2252109 |

Note: The data in this table is representative and derived from typical validation studies of similar antihistamines. wisdomlib.orgdergipark.org.tr

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pom.go.idbch.ro

Repeatability (Intra-day Precision): This is determined by analyzing multiple replicates of a sample at the same concentration on the same day by the same analyst.

Intermediate Precision (Inter-day Precision): This is assessed by analyzing the same sample on different days, by different analysts, or with different equipment.

Table 2: Representative Precision Data for this compound

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| 50 | 0.85 | 1.25 |

| 100 | 0.72 | 1.10 |

| 150 | 0.65 | 0.98 |

Note: The data in this table is representative. Acceptable RSD values are typically below 2%. pom.go.idresearchgate.net

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The results are expressed as a percentage of recovery.

Table 3: Representative Accuracy (Recovery) Data for this compound

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

|---|---|---|

| 80 | 79.2 | 99.0 |

| 100 | 100.5 | 100.5 |

| 120 | 118.2 | 98.5 |

Note: The data in this table is representative. Acceptable recovery values are typically within 98-102%. pom.go.iddergipark.org.tr

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an RP-HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. pom.go.idorientjchem.org

Table 4: Representative Robustness Study for this compound Analysis

| Parameter | Variation | Retention Time (min) | Peak Area (% Change) |

|---|---|---|---|

| Flow Rate (mL/min) | 0.9 | 5.8 | -1.2 |

| 1.1 | 5.2 | +1.5 | |

| Mobile Phase pH | 3.3 | 5.6 | -0.8 |

| 3.7 | 5.4 | +0.5 | |

| Column Temperature (°C) | 28 | 5.7 | -0.4 |

| 32 | 5.3 | +0.2 |

Note: The data in this table is representative and illustrates the expected stability of the method with minor variations in parameters. orientjchem.orgopenmedicinalchemistryjournal.com

Interference Studies with Research Excipients or Biological Matrices (preclinical)

Interference studies are crucial to ensure the specificity of the analytical method, meaning its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Interference from Research Excipients

In a research context, this compound might be formulated with various excipients for preclinical studies. Given its historical use, common excipients from that era would be relevant to consider. These could include diluents like lactose (B1674315) and starch, binders such as acacia and gelatin, and lubricants like magnesium stearate. newpetc.compharmastate.academypharmapproach.com A specificity study would involve analyzing a placebo formulation (containing all excipients except this compound) to ensure that none of the excipients co-elute with the this compound peak or interfere with its quantification. The absence of any significant peaks at the retention time of this compound in the placebo chromatogram would confirm the method's specificity.

Interference from Preclinical Biological Matrices

For preclinical studies, this compound would be quantified in biological matrices such as plasma or serum. It is essential to evaluate the potential for endogenous components of these matrices to interfere with the analysis. nebiolab.comnih.gov This is often referred to as assessing the matrix effect. A common approach involves comparing the response of the analyte in a neat solution to the response of the analyte spiked into an extracted blank biological matrix. Any significant suppression or enhancement of the signal would indicate a matrix effect that needs to be addressed, for example, through more rigorous sample preparation or the use of a suitable internal standard. chromatographyonline.com In early-stage preclinical research, demonstrating a lack of interference from the biological matrix is a key component of bioanalytical method validation. nih.govijprajournal.com

Advanced Research Avenues and Repurposing Concepts

Exploration of Thenalidine (B1682244) Maleate (B1232345) in Novel Therapeutic Paradigms (Preclinical and Theoretical)

The exploration of withdrawn drugs for new therapeutic uses is a growing field, driven by the potential to bypass early-stage development hurdles. Thenalidine's foundational structure as a phenothiazine (B1677639) derivative makes it a candidate for theoretical investigation into new medical applications far beyond its original antihistaminic purpose.

Investigation into Antiviral Potential Based on Structural Analogy

While no direct studies have been published on the antiviral activity of thenalidine itself, a substantial body of research on its parent class, the phenothiazine derivatives, provides a strong theoretical basis for such investigation. Phenothiazines have demonstrated a wide spectrum of biological activities, including notable antiviral effects against a variety of pathogens. acs.orgfigshare.com

Research has highlighted the efficacy of phenothiazine compounds against viruses such as human immunodeficiency virus (HIV), chikungunya virus, and herpes simplex virus (HSV-2). acs.org The proposed mechanisms for this antiviral action are multifaceted and include the potential inhibition of viral binding to host cell receptors, the blockage of viral endocytosis, and the disruption of viral DNA replication. brieflands.com More recently, computational and in-vitro studies have explored phenothiazine derivatives as potential inhibitors of key viral enzymes, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. nih.gov Given that thenalidine shares the core phenothiazine structure, it is theoretically plausible that it could exhibit similar antiviral properties. This structural analogy suggests a rationale for initiating preclinical screening of thenalidine against a panel of viruses to determine if it shares the therapeutic potential of its chemical relatives.

Role in Modulating Cellular Signaling Pathways (e.g., IL-7 Signaling in Cancer Research)

The modulation of cellular signaling pathways is a cornerstone of modern therapeutics, particularly in oncology. Phenothiazine derivatives have been noted for their ability to interfere with critical cancer pathways, including PI3K/AKT and mTOR, thereby affecting tumor growth and sensitizing cancer cells to other therapies. brieflands.com

A key pathway in cancer immunotherapy is mediated by Interleukin-7 (IL-7) and its receptor (IL-7R). IL-7 is a cytokine crucial for the development, survival, and proliferation of T-cells, which are the primary drivers of the adaptive immune response against tumors. researchgate.net Modulating the IL-7 signaling pathway is an active area of cancer research, with strategies being developed to enhance the expansion and persistence of cancer-fighting immune cells like CAR-T cells. researchgate.netresearchgate.netresearchgate.net

There is currently no direct research linking thenalidine to IL-7 signaling. However, as a theoretical concept, the established ability of the broader phenothiazine class to modulate cellular signals offers a rationale for investigating thenalidine in this context. brieflands.com Preclinical studies could explore whether thenalidine can influence IL-7R-mediated signaling, potentially enhancing T-cell function and offering a novel adjuvant strategy in cancer immunotherapy. Such research remains purely conceptual but is grounded in the known bioactivities of structurally related compounds.

Pharmaceutical Salt Forms and Polymorphism Research Specific to Maleate Salts

The solid-state properties of a drug, such as its salt form and crystalline structure (polymorphism), are critical as they can influence stability, solubility, and bioavailability. researchgate.net Thenalidine was formulated as a maleate salt, and maleic acid is used extensively in the pharmaceutical industry for this purpose. chemistryworld.com

Polymorphism is a well-documented phenomenon for the maleate salts of various active pharmaceutical ingredients. For instance, detailed studies on ciprofloxacin (B1669076) maleate have identified three distinct polymorphic forms as well as a hydrate, each with different thermodynamic stabilities and formation pathways. acs.orgfigshare.comresearchgate.net Similarly, research on the anti-tuberculosis drug bedaquiline (B32110) identified new maleate salt forms, including a hemi-hydrate and a solvate, during polymorph screening. nih.govd-nb.info The antipsychotic asenapine (B1667633) maleate is also known to exist in different polymorphic forms, where the specific form can impact the manufacturing process and final product properties. google.com

While no specific polymorphism studies have been published for thenalidine maleate, the extensive research on other maleate salts strongly suggests that it would be a fruitful area of investigation. A comprehensive polymorph screen of this compound would be a crucial step in any modern redevelopment effort to identify the most stable and bioavailable crystalline form, ensuring product consistency and performance.

Novel Delivery System Research for this compound (Preclinical and Conceptual)

Modern drug delivery systems can significantly enhance the therapeutic profile of a drug by improving its solubility, stability, and targeting, thereby increasing efficacy and reducing side effects. nih.gov Although no delivery system research has focused specifically on thenalidine, studies involving its parent class, the phenothiazines, offer a conceptual blueprint for future work.

The anticancer potential of phenothiazine derivatives has led to the exploration of advanced delivery methods to improve their therapeutic index. brieflands.com Key preclinical and conceptual strategies include:

Nanoparticle and Micelle Formulation: Researchers have successfully encapsulated phenothiazine derivatives into polymeric nanospheres and micelles. nih.govresearchgate.netresearchgate.netmdpi.com Studies have shown that micellar formulations, in particular, can significantly improve drug loading, control the release process, and enhance cytotoxic activity against cancer cells compared to the free drug. nih.govresearchgate.net

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to phenothiazine derivatives has been investigated as a method to improve water solubility and pharmacokinetic properties. nih.gov This modification has the potential to create a new generation of antitumor agents with improved in-vivo performance. nih.gov

These established preclinical concepts for delivering phenothiazines could theoretically be applied to thenalidine. Encapsulating this compound in a nano-delivery system could be explored to repurpose it for applications like oncology, potentially improving its efficacy and mitigating off-target effects.

Theoretical Drug-Gene Interaction (DGI) and Pharmacogenomic Research

Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. For many phenothiazine derivatives, the cytochrome P450 (CYP) enzyme system is paramount for metabolism. nih.gov Variations in the genes encoding these enzymes can lead to significant differences in drug efficacy and toxicity.

The most relevant gene for this class of drugs is CYP2D6. nih.govpsychiatrictimes.com This enzyme is responsible for metabolizing a large percentage of antipsychotic phenothiazines and is known to be highly polymorphic. heraldopenaccess.usmdpi.com Individuals can be classified as poor, intermediate, normal, or ultrarapid metabolizers based on their CYP2D6 genotype, which can dramatically alter drug plasma concentrations. psychiatrictimes.com For example, the metabolism of the phenothiazine antihistamine promethazine (B1679618) is principally handled by CYP2D6. nih.gov

While specific pharmacogenomic studies on thenalidine are absent, its structural classification as a phenothiazine makes CYP2D6 a primary candidate for theoretical drug-gene interaction (DGI) research. Publicly available resources like the Drug Gene Interaction Database (DGIdb) and PubChem list known or predicted interactions for thenalidine, providing a starting point for computational and, eventually, clinical investigation. nih.govgithub.comdgidb.orgnih.gov Any future consideration of thenalidine for clinical use would necessitate a thorough investigation of its metabolism by CYP enzymes and the potential clinical impact of CYP2D6 genetic variants.

Methodological and Conceptual Considerations in Thenalidine Maleate Research

Research Design Methodologies for Preclinical Studies

Effective preclinical research on thenalidine (B1682244) maleate (B1232345) necessitates a multi-faceted approach, integrating both in vitro and in vivo models to thoroughly characterize its pharmacological and toxicological profiles. The design of these studies is critical for generating reliable and translatable data.

In Vitro Models:

Receptor-Binding Assays: To elucidate the interaction of thenalidine with its primary target, the histamine (B1213489) H1 receptor, in vitro receptor-binding assays are fundamental. Methodologies such as radioligand displacement studies using transfected cell lines that express human histamine receptors can quantify the binding affinity of thenalidine. These data are crucial for understanding its potency and selectivity.

Functional Assays: Beyond simple binding, functional assays are necessary to determine the nature of the interaction (e.g., agonist, antagonist, inverse agonist). Ex vivo tissue models, such as the guinea pig ileum, can be employed to measure the functional antagonism of histamine-induced contractions.

Cytotoxicity Assays: Given the history of thenalidine-induced neutropenia, in vitro cytotoxicity assays are paramount. The use of human myeloid cell lines, like HL-60, can be instrumental in studying the compound's effects on cell viability, apoptosis, and neutrophil maturation. Comparing results from these assays with data from in vivo models can help to understand the mechanisms of toxicity. Assays that measure membrane permeability can provide a more direct assessment of cell death, which is particularly important for compounds that may interfere with cellular metabolism. nih.gov

Metabolism Studies: Standard in vitro models, including liver microsomes, S9 fractions, and hepatocyte suspensions, are essential for assessing hepatic clearance and metabolic pathways. nih.gov These studies help in predicting the in vivo clearance and potential for drug-drug interactions. nih.gov

In Vivo Models:

Animal Models: Rodent models, such as rats and mice, are commonly used in preclinical studies due to their physiological and genetic similarities to humans. jddtonline.inforesearchgate.net For antihistamine research, these models can be used to evaluate efficacy in allergy-like conditions. For toxicological assessments, controlled studies in rodents are necessary to investigate the dose-response relationship of adverse effects observed in vitro.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The integration of in vitro data into physiologically based pharmacokinetic (PBPK) models can help extrapolate findings to in vivo scenarios and across species. This modeling can predict the time course of drug concentration and effect, aiding in the design of more informative animal studies. nih.gov

Advanced Preclinical Research Designs:

Genetic Polymorphism Studies: To investigate the idiosyncratic nature of thenalidine's adverse effects, research designs can incorporate genetic analysis. Genome-wide association studies (GWAS) in relevant patient cohorts (if available from historical data) or the use of CRISPR-edited cell lines modeling specific genetic variations (e.g., in metabolizing enzymes) can provide insights into individual susceptibility.

Systematic Reviews and Meta-Analyses: A systematic review of all existing literature on thenalidine can identify knowledge gaps and inconsistencies in reported data. A subsequent meta-analysis could be applied to reconcile differences in findings across studies, particularly regarding dose-response variability and interspecies differences.

Data Analysis and Statistical Methodologies in Chemical and Biological Research

Analytical Chemistry Methodologies:

Quantification in Biological Matrices: For pharmacokinetic studies, robust analytical methods are required to quantify thenalidine and its metabolites in biological samples like plasma and tissues. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose. Method validation should assess linearity, recovery, and the limits of detection and quantification. researchgate.net Other techniques like gas chromatography (GC) and spectrophotometry have also been reported for the analysis of related compounds. researchgate.netnih.gov

Statistical Analysis in Biological Research:

Analysis of Dose-Response Relationships: In pharmacological and toxicological studies, dose-response curves are fundamental. Nonlinear regression models, such as the Hill equation, are typically applied to these data to determine key parameters like the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Comparison Between Groups: To compare the effects of different treatment groups (e.g., thenalidine vs. control), statistical tests like the t-test for two groups or analysis of variance (ANOVA) for multiple groups are commonly used. bmj.com Post-hoc tests are necessary following a significant ANOVA result to identify which specific groups differ.

Reporting and Interpretation: For all statistical analyses, it is critical to report not only the p-value but also confidence intervals and effect sizes (e.g., odds ratios for categorical data or standardized mean differences for continuous data) to provide a more complete picture of the findings. bmj.com For observational studies, descriptive statistics should include counts and proportions for categorical data, and measures of central tendency (mean, median) and dispersion (standard deviation, interquartile range) for continuous data.

Challenges and Future Directions in Thenalidine Maleate Research

The research landscape for a withdrawn drug like this compound is inherently complex, presenting unique challenges and opportunities for future investigation.

Challenges:

Legacy of Toxicity: The primary challenge in thenalidine research is its association with severe agranulocytosis, a type of neutropenia. researchgate.net The mechanism behind this idiosyncratic toxicity was never fully elucidated. researchgate.net Any future research, particularly that aimed at potential therapeutic applications, must address this significant safety concern. An obvious hypothesis for its toxicity is the potential for its thiophene (B33073) ring to undergo bioactivation. researchgate.net

Reconciling Historical Data: Much of the available data on thenalidine is decades old. Reconciling these historical findings with modern research standards and techniques can be challenging. Inconsistencies in reported data and a lack of detailed experimental protocols in older publications can hinder direct comparisons and meta-analyses.

Ethical and Practical Constraints: Conducting new clinical research on a withdrawn drug is fraught with ethical and regulatory hurdles. Justifying renewed human exposure would require substantial and compelling preclinical evidence of a favorable risk-benefit profile in a new indication.

Future Research Directions:

Mechanistic Toxicology: A key area for future research is to definitively uncover the mechanism of thenalidine-induced neutropenia. Modern toxicogenomics, proteomics, and metabolomics approaches, combined with advanced in vitro models (e.g., 3D cell cultures, organ-on-a-chip), could provide the tools to finally understand this adverse effect. Computational modeling could also be employed to predict the formation of reactive metabolites. researchgate.netwustl.edu

Drug Repurposing: The concept of drug repurposing offers a potential avenue for renewed interest in thenalidine. For instance, computational studies and database screening have identified numerous existing drugs with potential applications in new therapeutic areas, such as antiviral or anticancer therapies. google.comnih.govresearchgate.net The structural features of thenalidine could be assessed for activity against various targets.

Analogue Development: Understanding the structure-activity relationship (SAR) and structure-toxicity relationship (STR) of thenalidine could inform the design of new chemical entities. The goal would be to create analogues that retain the desired antihistaminic (or other beneficial) activity while eliminating the structural motifs responsible for toxicity.

Pharmacogenomics: Investigating the genetic basis of susceptibility to thenalidine's adverse effects is a critical future direction. Identifying genetic biomarkers could, in theory, allow for patient stratification if the drug were ever to be reconsidered for therapeutic use.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Thenalidine maleate with high purity?

- Methodology : Use multi-step organic synthesis with rigorous purification techniques (e.g., recrystallization, column chromatography). Ensure reaction conditions (temperature, solvent, catalyst) are optimized for yield and reproducibility. Characterize intermediates via NMR and IR spectroscopy. Final purity (>98%) should be verified using HPLC or LC-MS .

- Data Presentation : Tabulate synthesis parameters (e.g., molar ratios, reaction times, yields) in a structured format with Roman numerals and footnotes for clarity .

Q. How should researchers characterize this compound’s structural identity and purity?

- Methodology : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) for structural confirmation. Quantify purity via HPLC with UV detection (≥98% purity threshold) and elemental analysis. Include melting point determination to cross-validate crystalline consistency .

- Data Contradiction Analysis : If discrepancies arise (e.g., NMR vs. HPLC results), repeat assays under controlled conditions and cross-reference with literature data .

Q. What in vitro assays are suitable for evaluating this compound’s histamine receptor antagonism?

- Methodology : Employ competitive binding assays (e.g., radioligand displacement using H-histamine) to determine receptor affinity (Ki values). Use isolated tissue preparations (e.g., guinea pig ileum for H1 receptor activity) to assess functional antagonism. Include positive controls (e.g., Thioperamide maleate for H3 receptors) for validation .

- Experimental Design : Clearly define replicates, statistical methods (e.g., ANOVA), and error margins in tabular form .

Advanced Research Questions

Q. How can researchers optimize this compound’s pharmacokinetic profile for enhanced CNS penetration?

- Methodology : Modify salt forms (e.g., compare maleate vs. hydrochloride salts) to improve solubility and blood-brain barrier permeability. Use in situ perfusion models or PAMPA-BBB assays for permeability screening. Validate with in vivo microdialysis in rodent models .

- Data Interpretation : Tabulate logP, solubility, and brain-plasma ratio data. Address outliers by revisiting formulation variables (e.g., particle size, excipients) .

Q. How can contradictions between in vitro receptor binding data and in vivo pharmacological efficacy be resolved?

- Methodology : Conduct dose-response studies in animal models to correlate receptor occupancy with therapeutic effects (e.g., anti-inflammatory or anti-allergic activity). Use knockout mice to isolate receptor-specific actions. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to account for metabolite interference .

- Critical Analysis : Compare in vitro IC50 values with in vivo ED50 results. Discuss potential confounding factors (e.g., protein binding, metabolic stability) in a dedicated table .

Q. What strategies are effective for validating this compound’s selectivity across histamine receptor subtypes?

- Methodology : Perform functional assays on recombinant H1, H2, H3, and H4 receptors expressed in HEK-293 cells. Use selective antagonists (e.g., Tiotidine for H2) as controls. Apply Schild analysis to determine potency ratios and selectivity indices .

- Data Presentation : Create a comparative table of Ki/IC50 values across receptors. Use footnotes to highlight assay conditions (e.g., buffer pH, incubation time) .

Methodological Guidelines for Data Reporting

- Tables : Follow IMRaD structure with self-explanatory titles (e.g., "Table II: Comparative Receptor Binding Affinities of this compound Derivatives"). Use superscript letters for footnotes explaining outliers or statistical thresholds .

- Figures : Include dose-response curves with error bars and receptor subtype selectivity heatmaps. Ensure high-resolution formats (e.g., TIFF, EPS) for publication .

- Reproducibility : Publish detailed synthetic protocols and raw spectral data in supplementary materials. Reference institutional guidelines for ethical animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.